3-(N N-DIME(3-PALMITOYLAMINOPROPYL)AMMO-

Catalog No.
S622576
CAS No.
52562-29-5
M.F
C24H50N2O4S
M. Wt
462.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N N-DIME(3-PALMITOYLAMINOPROPYL)AMMO-

CAS Number

52562-29-5

Product Name

3-(N N-DIME(3-PALMITOYLAMINOPROPYL)AMMO-

IUPAC Name

3-[3-(hexadecanoylamino)propyl-dimethylazaniumyl]propane-1-sulfonate

Molecular Formula

C24H50N2O4S

Molecular Weight

462.7 g/mol

InChI

InChI=1S/C24H50N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(27)25-20-17-21-26(2,3)22-18-23-31(28,29)30/h4-23H2,1-3H3,(H-,25,27,28,29,30)

InChI Key

CLCSYZQBLQDRQU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

amidosulfobetaine-16, ASB-16

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Protein solubilization and 2D-electrophoresis:

-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate, also known as Zwittergent 3-14, is a zwitterionic amidosulfonate detergent commonly used in scientific research for protein solubilization and analysis, particularly in the context of 2D-electrophoresis.

Its zwitterionic nature, meaning it carries both positive and negative charges within the molecule, allows it to interact favorably with both hydrophobic (water-fearing) and hydrophilic (water-loving) regions of proteins, promoting their solubility in aqueous solutions. This improved solubility is crucial for downstream applications such as 2D-electrophoresis, a technique used to separate proteins based on their isoelectric point (pI) and molecular weight. Studies have shown that Zwittergent 3-14 effectively solubilizes a wide range of proteins, including those that are typically difficult to solubilize with other detergents, leading to improved detection and analysis by 2D-electrophoresis [].

Additional applications:

While its primary application lies in protein solubilization for 2D-electrophoresis, 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate has also been explored in other areas of scientific research, including:

  • Membrane protein studies: Due to its ability to interact with both hydrophobic and hydrophilic regions, this detergent has been used to solubilize and study membrane proteins, which are essential components of cell membranes [].
  • Enzymatic assays: The detergent can be used in certain enzymatic assays to improve enzyme activity and stability [].
  • Drug delivery research: It has been investigated as a potential component in drug delivery systems due to its ability to solubilize hydrophobic drugs [].

3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate, commonly referred to as ASB-16, is a zwitterionic surfactant characterized by its unique chemical structure, which includes a palmitoyl group attached to a propylamine backbone. Its molecular formula is C24H50N2O4S, and it has a molecular weight of approximately 462.735 g/mol . This compound is notable for its ability to enhance protein solubilization and is utilized in various biochemical applications.

DMAPPS's mechanism of action primarily relies on its amphiphilic properties. The hydrophobic tail can insert itself into the lipid bilayer of biological membranes, while the hydrophilic head group remains in contact with the water environment []. This property allows DMAPPS to solubilize (dissolve) membrane proteins, making them easier to study and purify []. Additionally, DMAPPS may interact with other charged molecules within the cell due to its own ionic nature.

The chemical behavior of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate primarily involves its zwitterionic nature, allowing it to interact with both hydrophilic and hydrophobic environments. It can undergo hydrolysis under certain conditions, leading to the release of palmitic acid and other byproducts. Additionally, the compound can participate in complexation reactions with metal ions or other surfactants, affecting its solubility and stability in solution .

Research indicates that 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate exhibits significant biological activity. It has been shown to facilitate the solubilization of membrane proteins, making it valuable in studies involving membrane dynamics and protein interactions. Furthermore, it demonstrates low cytotoxicity levels, making it suitable for use in biological assays and applications involving living cells .

The synthesis of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate typically involves the following steps:

  • Preparation of Palmitoyl Chloroformate: The palmitic acid is converted into palmitoyl chloroformate.
  • Formation of the Amine: The palmitoyl chloroformate reacts with 3-aminopropyl dimethylamine to form the corresponding amide.
  • Quaternization: The resulting amide undergoes quaternization with a suitable alkylating agent to yield the final zwitterionic compound.

This multi-step synthesis allows for the introduction of both the palmitoyl group and the dimethylamino moiety, essential for its surfactant properties .

3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate finds applications in various fields, including:

  • Biotechnology: Used as a detergent for solubilizing proteins in biochemical assays.
  • Pharmaceuticals: Acts as an excipient in drug formulations due to its surfactant properties.
  • Cosmetics: Incorporated into personal care products for its emulsifying capabilities .

Studies on the interactions of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate with biomolecules have revealed its ability to stabilize protein structures during purification processes. It enhances the solubility of membrane proteins, facilitating their study in various biochemical contexts. Interaction with lipid bilayers has also been observed, indicating potential applications in drug delivery systems .

Several compounds share structural similarities with 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate. Notable examples include:

Compound NameChemical StructureUnique Features
N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateC21H45NO3SShorter carbon chain; used primarily in detergents.
Dodecyltrimethylammonium bromideC12H28BrNQuaternary ammonium salt; higher toxicity levels compared to ASB-16.
Cetyltrimethylammonium bromideC16H34BrNCommonly used as a cationic surfactant; less effective in protein solubilization than ASB-16.

The uniqueness of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate lies in its specific fatty acid chain length and zwitterionic nature, which provide enhanced solubilization properties while maintaining low cytotoxicity levels .

This compound's distinctive characteristics make it particularly valuable in biochemical research and applications where protein interaction and stability are critical.

XLogP3

6.4

Wikipedia

Amidosulfobetain-16

Dates

Modify: 2023-08-15

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